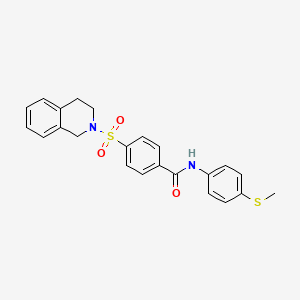

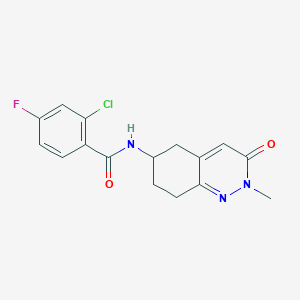

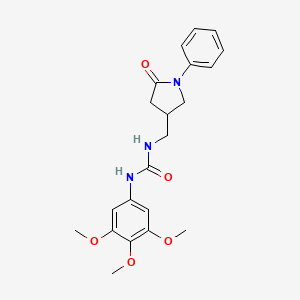

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-phenethylazetidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-phenethylazetidine-3-carboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer (NSCLC). It is a highly selective and irreversible inhibitor of EGFR tyrosine kinase, which plays a crucial role in the survival and proliferation of cancer cells.

科学的研究の応用

Synthesis and Biological Evaluation

- Anticancer and Anti-inflammatory Applications : A series of pyrazolopyrimidine derivatives were synthesized and evaluated for their cytotoxic activities against cancer cell lines (e.g., HCT-116, MCF-7) and 5-lipoxygenase inhibition, demonstrating potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

- Adenosine Receptor Affinity : Certain pyrazolopyrimidines exhibit high affinity for adenosine receptors, with specific compounds showing greater antagonist activity than theophylline at the A1 adenosine receptor, indicating potential therapeutic applications (Quinn et al., 1991).

- Antiviral and Antitumor Activity : Research on 3,4,6-trisubstituted pyrazolopyrimidine ribonucleosides revealed significant activity against measles in vitro and moderate antitumor activity against leukemia cell lines, showcasing their potential in antiviral and anticancer therapy (Petrie et al., 1985).

Advanced Synthesis Techniques

- Ultrasound-Assisted Synthesis : Innovative synthesis of antipyrinyl-pyrazolopyrimidines under ultrasound irradiation presents a faster, eco-friendly method for preparing these compounds, potentially accelerating the development of new pharmaceuticals (Kaping et al., 2020).

- Microwave Irradiative Cyclocondensation : This method was employed to synthesize pyrimidine linked pyrazole heterocyclics, evaluated for their insecticidal and antibacterial potential, indicating the versatility of pyrazolopyrimidine scaffolds in developing various bioactive molecules (Deohate & Palaspagar, 2020).

特性

IUPAC Name |

N-(2-phenylethyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O/c26-19(20-9-7-15-5-2-1-3-6-15)16-12-24(13-16)17-11-18(22-14-21-17)25-10-4-8-23-25/h1-6,8,10-11,14,16H,7,9,12-13H2,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWRCZSSNCHIEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2469270.png)

![3,4,5-triethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2469273.png)